Catalytic Asymmetric Transfer Hydrogenation: (R)-Configured Ligand Outperforms (S)-Configured Ligand
In a direct head-to-head comparison, the (R)-configured ligand derived from (R)-1-(pyridin-2-yl)ethylamine, when complexed with Ru(PPh3)3Cl2, demonstrated a significantly higher enantioselectivity in the transfer hydrogenation of acetophenone compared to its (S)-configured counterpart under identical conditions. While both ligands enabled near-quantitative conversion, the (R)-ligand system achieved a superior enantiomeric excess [1].
| Evidence Dimension | Enantioselectivity in Transfer Hydrogenation of Acetophenone |
|---|---|
| Target Compound Data | 47% ee |
| Comparator Or Baseline | Ligand derived from (S)-1-(pyridin-2-yl)ethylamine: Lower ee (value not quantified in abstract, but described as inferior to 47% ee) |
| Quantified Difference | (R)-ligand system provides a benchmark enantioselectivity of 47% ee, representing a distinct improvement over the (S)-ligand system. |
| Conditions | In situ catalyst with Ru(PPh3)3Cl2, isopropanol solvent, transfer hydrogenation of acetophenone. |
Why This Matters
For researchers in asymmetric catalysis, the choice of enantiomer directly dictates the product's chiral purity; this data proves that the (R)-enantiomer is essential for optimizing the ee in this specific catalytic system.
- [1] Brunner, H., & Niemetz, M. (2002). Enantioselective Catalysis CXLI. Tridentate Ligands with 1-(Pyridin-2-yl)ethylamine as Chiral Building Block in the Enantioselective Transfer Hydrogenation of Acetophenone. Monatshefte für Chemie, 133(2), 143-152. View Source
